Ethyl 3-diazo-2-oxopropanoate
Overview
Description
Ethyl 3-diazo-2-oxopropanoate is an organic compound characterized by the presence of a diazo group (-N=N-) and an ester functional group. This compound is known for its unique reactivity and versatility in organic synthesis, making it a valuable reagent in various chemical transformations.
Mechanism of Action
Target of Action
Ethyl 3-diazo-2-oxopropanoate is a complex organic compound with a molecular formula of C5H6N2O3 It’s structurally similar to ethyl pyruvate, which is known to inhibit the systemic release of cytokines, such as tnf-alpha and hmgb1 . These cytokines promote the body’s inflammatory response and their over-expression has been linked to diseases that occur in critical care settings .
Mode of Action
Diazo compounds are known for their synthetic utility and application in bioorthogonal transformations . They are powerful enabling reagents for various chemical reactions, including C-H and X-H insertion reactions, cyclopropanation, alkylation, ring expansion, and dipolar cycloaddition reactions .
Biochemical Pathways
The presence of 1,2-dicarbonyl bis-electrophilic moiety in similar compounds enables a wide scope of mostly selective reactions and numerous possibilities for the preparation of functionalized heterocycles .
Pharmacokinetics
Its storage temperature is recommended to be 4 °c, suggesting that it may have specific stability and storage requirements .
Result of Action
Diazo compounds are known to be powerful enabling reagents for various chemical reactions, suggesting that they may have significant effects at the molecular level .
Action Environment
Its storage temperature is recommended to be 4 °c, suggesting that temperature may play a role in its stability .
Biochemical Analysis
Biochemical Properties
They can undergo a wide range of synthetically important transformations, including insertion reactions to C-H, O-H, Si-H, N-H, S-H bonds, cyclopropanation, Wolff rearrangement, addition to forming a ylide with a heteroatom and radical reactions .
Cellular Effects
Diazo compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Diazo compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
Diazo compounds have been used in various animal models to study their effects at different dosages .
Metabolic Pathways
Diazo compounds are known to interact with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .
Transport and Distribution
Diazo compounds are known to interact with various transporters and binding proteins .
Subcellular Localization
Diazo compounds are known to be directed to specific compartments or organelles based on their targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 3-diazo-2-oxopropanoate can be synthesized through several methods. One common approach involves the reaction of ethyl oxalyl chloride with diazomethane in the presence of a base such as triethylamine . The reaction is typically carried out in an ether solvent at low temperatures to ensure the stability of the diazo compound.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-diazo-2-oxopropanoate undergoes a variety of chemical reactions, including:
Cyclopropanation: Reaction with alkenes to form cyclopropanes.
Wolff Rearrangement: Thermal or photochemical decomposition to form ketenes.
Carbene Insertion: Insertion into C-H, N-H, and O-H bonds to form new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions:
Cyclopropanation: Typically involves the use of transition metal catalysts such as rhodium or copper complexes.
Wolff Rearrangement: Can be induced by heat or ultraviolet light.
Carbene Insertion: Often catalyzed by transition metals or conducted under photochemical conditions.
Major Products:
Cyclopropanes: Formed from the reaction with alkenes.
Ketenes: Produced via Wolff rearrangement.
Various substituted compounds: Resulting from carbene insertion reactions.
Scientific Research Applications
Ethyl 3-diazo-2-oxopropanoate has numerous applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including heterocycles and natural products.
Biology: Employed in the modification of biomolecules and the synthesis of bioactive compounds.
Medicine: Utilized in the development of pharmaceuticals and agrochemicals.
Industry: Applied in the production of polymers and materials science.
Comparison with Similar Compounds
Ethyl diazoacetate: Another diazo compound with similar reactivity but different structural features.
Diazomethane: A simpler diazo compound used in similar reactions but with higher reactivity and explosiveness.
Uniqueness: Ethyl 3-diazo-2-oxopropanoate is unique due to its stability and versatility in various chemical transformations. Its ability to generate reactive carbene intermediates under mild conditions makes it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
ethyl 3-diazo-2-oxopropanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-2-10-5(9)4(8)3-7-6/h3H,2H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFADAFQNHSDFKQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C=[N+]=[N-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60707922 | |
Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
14214-10-9 | |
Record name | 1-Diazonio-3-ethoxy-3-oxoprop-1-en-2-olate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60707922 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 3-diazo-2-oxopropanoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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